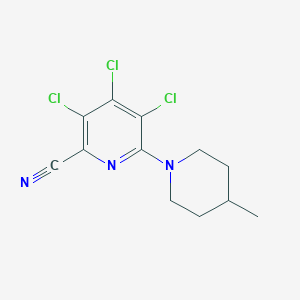![molecular formula C20H28N6O3 B4294842 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4294842.png)
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
概要
説明
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation to form the triazole ring . The triazole intermediate is then coupled with an appropriate acylating agent to introduce the acetyl group.
The next step involves the introduction of the ethylamino group through a nucleophilic substitution reaction. Finally, the cyclohexanecarboxamide moiety is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-assisted synthesis of the triazole ring and the use of automated systems for the subsequent coupling reactions.
化学反応の分析
Types of Reactions
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the triazole ring would yield dihydrotriazoles.
科学的研究の応用
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes such as ribonucleoside-diphosphate reductase, which is involved in DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler triazole derivative known for its use as a herbicide and its biological activity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
Uniqueness
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, a cyclohexane ring, and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in simpler triazole derivatives.
特性
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-ethylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-3-26(17(27)13-16-23-19(21)25-24-16)20(11-5-4-6-12-20)18(28)22-14-7-9-15(29-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H,22,28)(H3,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGUDNLAJSRAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,4-dichlorophenyl)acetamide]](/img/structure/B4294760.png)

![1-[7-BROMO-8B-HYDROXY-2-THIOXO-2,3,3A,8B-TETRAHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE](/img/structure/B4294782.png)
![N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4294785.png)
![1-(ADAMANTAN-1-YL)-4-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERAZINE](/img/structure/B4294792.png)
![(4Z)-4-[({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4294798.png)
![(4Z)-1-(4-FLUOROPHENYL)-4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}METHYLIDENE)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4294804.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE](/img/structure/B4294819.png)
![N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4294828.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4294835.png)

![3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4294858.png)
![3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4294863.png)
![10-acetyl-3-(2-furyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294868.png)
